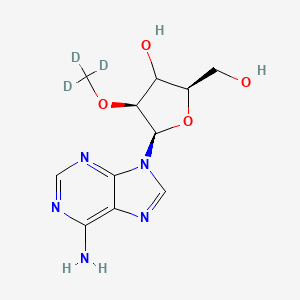

2'-O-Methyladenosine-d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C11H15N5O4 |

|---|---|

分子量 |

284.29 g/mol |

IUPAC名 |

(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(trideuteriomethoxy)oxolan-3-ol |

InChI |

InChI=1S/C11H15N5O4/c1-19-8-7(18)5(2-17)20-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7?,8+,11-/m1/s1/i1D3 |

InChIキー |

FPUGCISOLXNPPC-QCYBPOKRSA-N |

異性体SMILES |

[2H]C([2H])([2H])O[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=CN=C32)N |

正規SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2'-O-Methyladenosine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Methyladenosine-d3 is the deuterated form of 2'-O-Methyladenosine, a naturally occurring modified nucleoside found in various types of RNA, including tRNA, rRNA, mRNA, and snRNA across all domains of life. The presence of the 2'-O-methyl group on the ribose sugar moiety plays a crucial role in RNA structure and function. It contributes to the stabilization of RNA secondary and tertiary structures, protects RNA from nuclease degradation, and is involved in various cellular processes such as translation and splicing.

The deuterium-labeled analogue, this compound, serves as an invaluable tool in biomedical and pharmaceutical research, primarily as an internal standard for the accurate quantification of endogenous 2'-O-Methyladenosine using mass spectrometry-based techniques. Its identical chemical properties to the endogenous analyte, coupled with its distinct mass, allow for precise correction of sample loss and ionization variability during analysis. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₁H₁₂D₃N₅O₄ |

| Molecular Weight | 284.29 g/mol |

| CAS Number | 1195030-24-0 |

| Appearance | White to off-white solid |

| Purity (typical) | ≥98% |

| Isotopic Purity (typical) | ≥99 atom % D |

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct methylation of adenosine (B11128) using a deuterated methylating agent. The following is a representative experimental protocol adapted from established methods for the synthesis of 2'-O-Methyladenosine.[1]

Experimental Protocol: Synthesis

Materials:

-

Adenosine

-

Deuterated methyl iodide (CD₃I)

-

Anhydrous alkaline medium (e.g., Sodium hydride in anhydrous Dimethylformamide)

-

Silica (B1680970) gel for column chromatography

-

Ethanol

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve adenosine in an anhydrous alkaline medium at 0°C.

-

Methylation: Slowly add deuterated methyl iodide (CD₃I) to the reaction mixture while maintaining the temperature at 0°C. Allow the reaction to proceed for approximately 4 hours. The reaction introduces a deuterated methyl group primarily at the 2'-O position of the ribose, with some formation of the 3'-O isomer and dimethylated byproducts.[1]

-

Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification:

-

Silica Gel Chromatography: Concentrate the dried organic extract under reduced pressure and purify the residue by silica gel column chromatography to separate the monomethylated adenosine isomers from unreacted adenosine and dimethylated byproducts.[1]

-

Crystallization: Further purify the mixture of 2'-O- and 3'-O-methylated isomers by crystallization from ethanol. This step preferentially yields the pure this compound isomer.[1]

-

-

Characterization: Confirm the identity and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Diagram of the general synthesis workflow:

Caption: General workflow for the synthesis of this compound.

Application as an Internal Standard in LC-MS/MS

This compound is predominantly used as an internal standard for the accurate quantification of 2'-O-Methyladenosine in biological samples such as RNA hydrolysates. The following protocol outlines a general procedure for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.

Experimental Protocol: Quantification of 2'-O-Methyladenosine

1. Sample Preparation (RNA Hydrolysis):

-

Isolate total RNA from the biological sample of interest.

-

Digest the purified RNA to its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

Spike the resulting nucleoside mixture with a known amount of this compound internal standard.

2. LC-MS/MS Analysis:

-

Chromatography: Separate the nucleosides using a reverse-phase C18 column with a gradient elution, typically using a mobile phase consisting of water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent such as acetonitrile (B52724) or methanol.

-

Mass Spectrometry:

-

Ionize the eluted nucleosides using electrospray ionization (ESI) in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) analysis using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 2'-O-Methyladenosine and this compound.

-

2'-O-Methyladenosine: Monitor the transition of the protonated molecule [M+H]⁺ to the characteristic fragment ion corresponding to the adenine (B156593) base (e.g., m/z 282.1 -> 136.1).

-

This compound: Monitor the corresponding transition for the deuterated standard (e.g., m/z 285.1 -> 136.1). The precursor ion is shifted by +3 Da due to the three deuterium (B1214612) atoms, while the fragment ion corresponding to the adenine base remains the same.

-

-

3. Quantification:

-

Prepare a calibration curve using known concentrations of unlabeled 2'-O-Methyladenosine spiked with a constant concentration of this compound.

-

Calculate the peak area ratio of the analyte to the internal standard for both the calibration standards and the unknown samples.

-

Determine the concentration of 2'-O-Methyladenosine in the biological samples by interpolating their peak area ratios on the calibration curve.

Diagram of the LC-MS/MS quantification workflow:

Caption: Workflow for quantification using an internal standard.

Role in RNA Modification

2'-O-methylation is a widespread post-transcriptional modification in RNA. The diagram below illustrates the enzymatic methylation of an adenosine residue within an RNA strand, a process for which this compound serves as a standard for quantification.

Caption: Enzymatic 2'-O-methylation of adenosine in RNA.

Conclusion

This compound is an essential tool for researchers in the fields of epitranscriptomics, drug development, and clinical diagnostics. Its use as an internal standard enables the highly accurate and precise quantification of 2'-O-Methyladenosine, facilitating a deeper understanding of the role of this important RNA modification in health and disease. The methodologies outlined in this guide provide a framework for the synthesis and application of this valuable research compound.

References

An In-depth Technical Guide to the Chemical Properties of 2'-O-Methyladenosine-d3

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2'-O-Methyladenosine-d3. The information is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Core Chemical Properties

This compound is the deuterium-labeled form of 2'-O-Methyladenosine, a naturally occurring modified nucleoside.[1][2] The incorporation of three deuterium (B1214612) atoms on the 2'-O-methyl group makes it a valuable internal standard for quantitative analysis by mass spectrometry-based techniques.[1]

The key chemical identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(trideuteriomethoxy)oxolan-3-ol | [3] |

| Molecular Formula | C₁₁D₃H₁₂N₅O₄ | [3] |

| Molecular Weight | 284.286 g/mol | [3] |

| CAS Number | 1195030-24-0 | [1][3] |

| Unlabeled CAS Number | 2140-79-6 | [3] |

| Purity | >95% (HPLC) to 97.54% | [1][4] |

| Appearance | White to off-white solid | [5] |

| Storage Temperature | -20°C | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2'-O-Methyladenosine and its deuterated analog are crucial for its effective application in research.

A common method for the synthesis of 2'-O-methyladenosine involves the direct methylation of adenosine (B11128). To produce the deuterated form, a deuterated methylating agent would be used.

Protocol: Methylation of Adenosine [6][7]

-

Reaction Setup: Adenosine is treated with a methylating agent, such as methyl iodide (CH₃I), in an anhydrous alkaline medium. For the synthesis of the d3 variant, deuterated methyl iodide (CD₃I) would be substituted. The reaction is typically carried out at 0°C for approximately 4 hours.[6][7]

-

Reaction Products: This reaction yields a mixture of products, with the major components being 2'-O-methyladenosine and 3'-O-methyladenosine.[6][7] The ratio of 2'-O to 3'-O methylation is approximately 8:1, favoring the desired 2'-O isomer.[6][7] Side products include dimethylated adenosine derivatives.[6][7]

-

Purification:

-

Column Chromatography: The monomethylated adenosine isomers are first isolated from the reaction mixture using silica (B1680970) gel column chromatography.[6][7]

-

Crystallization: The pure 2'-O-methyladenosine is then separated from the 3'-O-methylated isomer by crystallization in ethanol.[6][7]

-

-

Yield: The overall yield for 2'-O-methyladenosine using this method is reported to be around 42%.[6][7]

Caption: Synthesis and purification workflow for this compound.

This compound is frequently used as an internal standard for the accurate quantification of endogenous 2'-O-Methyladenosine in biological samples using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS).[1][8][9]

Protocol: Sample Preparation and LC-MS/MS Analysis [8][9]

-

Sample Preparation (Serum):

-

Serum samples are collected and stored at -80°C.

-

An internal standard mixture, including this compound (referred to as [D3]m6Am in some literature for N6,2'-O-dimethyladenosine-d3, but the principle applies), is added to the serum.[8]

-

Proteins are precipitated by adding a solvent like acetonitrile/methanol.

-

The mixture is vortexed, sonicated, and centrifuged at high speed (e.g., 13,000 rpm) at 4°C.

-

The resulting supernatant is collected for HILIC-MS/MS analysis.[8]

-

-

HILIC-MS/MS System:

-

Chromatography: A HILIC column (e.g., BEH HILIC, 2.1 × 100 mm, 1.7 µm) is used for separation.[9]

-

Mobile Phase: A gradient elution is employed.

-

Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.2% acetic acid.[9]

-

Mobile Phase B: Acetonitrile with 2 mM ammonium acetate, 0.2% acetic acid, and 0.05 mM malic acid (to enhance detection).[9]

-

-

Mass Spectrometry: A triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.

-

MRM Transitions: Specific multiple reaction monitoring (MRM) transitions are monitored for the analyte and the internal standard. For example, for a related deuterated compound ([D3]m6A), the transition m/z 285.1→153.0 is monitored.[8] A similar specific transition would be optimized for this compound.

-

-

Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a standard curve.[8]

Caption: General workflow for quantitative analysis using an internal standard.

Biological Context and Applications

While this compound itself is a synthetic tool, its unlabeled counterpart is a naturally occurring RNA modification. Such modifications are part of the "epitranscriptome," which plays a crucial role in regulating gene expression.

N6-methyladenosine (m6A) is the most abundant internal modification in mRNA and is dynamically regulated by a set of proteins: "writers" (methyltransferases like METTL3), "erasers" (demethylases like FTO and ALKBH5), and "readers" (binding proteins like the YTH domain family).[10][11] These readers can recognize the m6A mark and target the mRNA for different fates, including degradation, thereby affecting mRNA stability and translation.[10][11] Although distinct from the 2'-O-methylation, the m6A pathway highlights the critical role of adenosine modifications in cellular processes. The study of these modifications often relies on precise quantification, where deuterated standards like this compound are indispensable.

Caption: The m6A "Writer-Eraser-Reader" dynamic regulation of mRNA stability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocompare.com [biocompare.com]

- 3. 2'-O-Methyl Adenosine-d3 | LGC Standards [lgcstandards.com]

- 4. 2'-Deoxy-N-methyladenosine-d3 | LGC Standards [lgcstandards.com]

- 5. This compound | 同位素标记物 | MCE [medchemexpress.cn]

- 6. A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2'-O-Methyladenosine synthesis - chemicalbook [chemicalbook.com]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]

- 10. m6A-dependent regulation of messenger RNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rnajc.ucsf.edu [rnajc.ucsf.edu]

A Technical Guide to 2'-O-Methyladenosine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Methyladenosine-d3 is a deuterated stable isotope-labeled analog of 2'-O-Methyladenosine. The presence of the methyl group at the 2' position of the ribose sugar provides increased stability against nuclease degradation, a property that is highly valuable in the development of oligonucleotide-based therapeutics such as antisense oligonucleotides and siRNAs. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques like LC-MS/MS. This guide provides an in-depth overview of its properties, synthesis, and applications.

Core Data Presentation

The following table summarizes the key quantitative and qualitative data for this compound.

| Property | Value | Reference |

| CAS Number | 1195030-24-0 | [1] |

| Unlabelled CAS Number | 2140-79-6 | [1] |

| Molecular Formula | C₁₁H₁₂D₃N₅O₄ | [1] |

| Molecular Weight | 284.29 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | >95% (HPLC) or 97.54% | [2] |

| Storage Conditions | -20°C, protect from light, stored under nitrogen | [2] |

| Solubility (unlabeled) | DMF: 5 mg/ml, DMSO: 20 mg/ml, PBS (pH 7.2): 10 mg/ml |

Experimental Protocols

Protocol 1: Synthesis of 2'-O-Methyladenosine

This protocol describes a direct methylation method for adenosine (B11128), which can be adapted for the synthesis of the deuterated analog by using a deuterated methylating agent.

Materials:

-

Adenosine

-

Anhydrous alkaline medium

-

Methyl iodide (or deuterated methyl iodide for d3 synthesis)

-

Silica (B1680970) gel for column chromatography

-

Ethanol for crystallization

Methodology:

-

Treat adenosine with methyl iodide in an anhydrous alkaline medium at 0°C for 4 hours.[3]

-

The reaction will yield a mixture of monomethylated adenosine (primarily 2'-O- and 3'-O-methyladenosine) and dimethylated adenosine.[3]

-

Isolate the monomethylated adenosine from the reaction mixture using silica gel column chromatography.[1][3]

-

Separate the pure 2'-O-methyladenosine from the mixture of 2'-O and 3'-O-methylated isomers by crystallization in ethanol.[1][3]

The expected yield for 2'-O-methyladenosine is approximately 42%.[1]

Protocol 2: Quantification of 2'-O-Methyladenosine in RNA using LC-MS/MS

This compound is an ideal internal standard for the quantification of 2'-O-Methyladenosine in biological samples.

Sample Preparation:

-

Collect serum samples in the early morning and store them at -80°C until analysis.

-

For analysis, precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) to the serum samples.

-

Vortex, sonicate, and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a vial for HILIC-MS/MS analysis.

LC-MS/MS Analysis:

-

Utilize a hydrophilic interaction liquid chromatography (HILIC) column for separation.

-

The mobile phase can be optimized, but malic acid has been shown to enhance the detection of methylated nucleosides.[4]

-

Monitor the specific ion transitions for 2'-O-Methyladenosine and the deuterated internal standard (this compound). For example, for related compounds, transitions like m/z 285.1→153.0 for [D3]m6A and m/z 299.1→153.0 for [D3]m6Am are monitored.[4]

-

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.[4]

Mandatory Visualizations

Synthesis Workflow for 2'-O-Methyladenosine

Caption: General workflow for the synthesis of 2'-O-methylated nucleosides.

Metabolic Pathway in Adenosine Deaminase (ADA) Deficiency

Caption: Simplified metabolic pathway illustrating the consequences of Adenosine Deaminase (ADA) deficiency.

LC-MS/MS Quantification Workflow

Caption: A typical workflow for the quantification of 2'-O-Methyladenosine using a deuterated internal standard.

Applications in Research and Drug Development

2'-O-Methyladenosine and its deuterated analog are valuable tools in various research areas:

-

Internal Standard: this compound serves as a reliable internal standard for accurate quantification of 2'-O-Methyladenosine in biological matrices, which is crucial in pharmacokinetic and metabolic studies.[5]

-

RNA Therapeutics: The 2'-O-methyl modification enhances the stability of RNA molecules against enzymatic degradation, making it a key modification in the design of antisense oligonucleotides, siRNAs, and other RNA-based drugs.

-

Adenosine Deaminase (ADA) Deficiency Research: 2'-O-Methyladenosine is found in the urine of both healthy individuals and patients with ADA deficiency.[5] Studying its levels can provide insights into the pathophysiology of this genetic disorder.

-

Virology: It is used in the preparation of nucleoside derivatives that act as inhibitors of viral RNA translation and replication.

-

Epitranscriptomics: The study of RNA modifications, such as 2'-O-methylation, is a rapidly growing field. 2'-O-Methyladenosine and its labeled counterpart are essential for developing analytical methods and understanding the biological roles of these modifications.[6]

References

- 1. 2'-O-Methyladenosine synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2'-O-methylation - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 2'-O-Methyladenosine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-O-Methyladenosine-d3, a deuterated analog of the naturally occurring modified nucleoside 2'-O-Methyladenosine. This document details its molecular weight, the methodologies for its determination, and explores its biological significance, offering valuable insights for researchers in epitranscriptomics, drug discovery, and molecular biology.

Core Data Summary

The incorporation of three deuterium (B1214612) atoms into the 2'-O-methyl group of adenosine (B11128) results in a predictable mass shift, a crucial feature for its application as an internal standard in mass spectrometry-based quantification. The key molecular weight information is summarized below.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| 2'-O-Methyladenosine | C₁₁H₁₅N₅O₄ | 281.27[1][2][3][4] |

| This compound | C₁₁H₁₂D₃N₅O₄ | 284.29[5][6][7] |

Experimental Determination of Molecular Weight

The precise determination of the molecular weight of this compound and its non-deuterated counterpart is critical for its use in quantitative studies. The primary analytical technique for this purpose is mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC).

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for the analysis of modified nucleosides, which can be adapted for the specific determination of 2'-O-Methyladenosine and its deuterated analog.

1. Sample Preparation:

-

Standard Preparation: Prepare stock solutions of 2'-O-Methyladenosine and this compound in a suitable solvent, such as 75% acetonitrile (B52724) in water.[8] Create a series of dilutions to generate a standard curve for quantification.

-

Biological Sample Digestion: For the analysis of these nucleosides from biological sources (e.g., RNA), the nucleic acids must first be enzymatically digested into individual nucleosides. This is typically achieved using a cocktail of nucleases and phosphatases.

2. Chromatographic Separation:

-

High-Performance Liquid Chromatography (HPLC): The digested nucleoside mixture is separated using a reversed-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed to achieve optimal separation of the various nucleosides.

3. Mass Spectrometric Analysis:

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like nucleosides.[9] It generates protonated molecular ions [M+H]+.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is used to accurately measure the mass-to-charge ratio (m/z) of the ions.

-

Detection: The mass spectrometer detects the m/z values of the eluting compounds. For 2'-O-Methyladenosine, the expected protonated molecular ion would be at m/z 282.28, while for this compound, it would be at m/z 285.30.

-

Tandem Mass Spectrometry (MS/MS): To confirm the identity of the nucleosides, tandem mass spectrometry can be performed.[9][10] The precursor ion of interest is isolated and fragmented, and the resulting product ions are analyzed. A characteristic fragmentation pattern for nucleosides is the loss of the ribose sugar, resulting in a fragment corresponding to the nucleobase.[9]

The experimental workflow for determining the molecular weight of 2'-O-Methyladenosine and its deuterated analog is depicted in the following diagram.

Biological Significance and Signaling Pathways

2'-O-methylation is a common post-transcriptional modification of RNA that plays a crucial role in various cellular processes.[7] 2'-O-Methyladenosine, the modified nucleoside, is a component of these modified RNA molecules.

This modification is known to:

-

Enhance RNA Stability: The methyl group can protect the phosphodiester bond from cleavage by nucleases, thereby increasing the half-life of the RNA molecule.

-

Modulate RNA Structure: 2'-O-methylation can influence the local conformation of the RNA, which in turn can affect its interactions with proteins and other RNA molecules.[7]

-

Regulate Translation: The presence of 2'-O-methylated nucleosides within the mRNA can impact the efficiency of protein synthesis.

A key biological pathway involving 2'-O-methylation is the regulation of gene expression at the post-transcriptional level. The methylation is catalyzed by a class of enzymes known as 2'-O-methyltransferases. The overall process can be visualized as follows:

References

- 1. Biological roles of adenine methylation in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 2'-O-Methyladenosine | C11H15N5O4 | CID 102213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-O-Methyladenosine-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2'-O-Methyladenosine-d3, a deuterated analog of the naturally occurring modified nucleoside, 2'-O-Methyladenosine. This document covers its structural and chemical properties, synthesis, and applications, with a focus on its use as an internal standard in quantitative mass spectrometry-based analyses. Detailed experimental protocols and a relevant biological pathway are also presented.

Core Concepts and Structure

This compound is an isotopically labeled version of 2'-O-Methyladenosine, where the three hydrogen atoms of the methyl group at the 2'-position of the ribose sugar are replaced with deuterium (B1214612) atoms. This substitution results in a molecule that is chemically identical to its non-deuterated counterpart in terms of reactivity but has a higher molecular weight. This mass difference is the key feature that allows its use as an internal standard in mass spectrometry.

The core structure consists of an adenine (B156593) base linked to a ribose sugar, which is methylated at the 2'-hydroxyl group with a trideuteromethyl group.

Chemical Structure:

Caption: Chemical structure of this compound.

Quantitative Data

The key quantitative properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₁H₁₂D₃N₅O₄ |

| Molecular Weight | 284.29 g/mol |

| CAS Number | 1195030-24-0 |

| Appearance | White to off-white solid |

| Purity | Typically >97% |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from the established methods for the synthesis of 2'-O-Methyladenosine by utilizing a deuterated methylating agent. The following protocol is a representative example.

Principle: This method involves the direct methylation of adenosine (B11128) using deuterated methyl iodide (CD₃I) in an anhydrous alkaline medium. This reaction yields a mixture of 2'- and 3'-O-methylated isomers, with the 2'-isomer being the major product.

Materials:

-

Adenosine

-

Deuterated methyl iodide (CD₃I)

-

Anhydrous alkaline medium (e.g., sodium hydride in anhydrous DMF)

-

Silica (B1680970) gel for column chromatography

-

Ethanol

-

Reaction vessel, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve adenosine in an anhydrous alkaline medium.

-

Methylation: Cool the reaction mixture to 0°C. Add deuterated methyl iodide (CD₃I) dropwise to the stirred solution.

-

Reaction: Maintain the reaction at 0°C for approximately 4 hours.

-

Quenching: Carefully quench the reaction by the slow addition of water or a suitable quenching agent.

-

Extraction: Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification:

-

Concentrate the organic extracts under reduced pressure.

-

Purify the crude product by silica gel column chromatography to separate the monomethylated adenosine isomers from unreacted adenosine and dimethylated byproducts.

-

Further purify the mixture of 2'-O- and 3'-O-methylated isomers by crystallization from ethanol. The 2'-O-methylated product is preferentially crystallized.

-

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the synthesis of this compound.

Quantitative Analysis by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of 2'-O-Methyladenosine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: A known amount of this compound is spiked into the biological sample. The sample is then processed to extract the nucleosides. During LC-MS/MS analysis, the analyte (2'-O-Methyladenosine) and the internal standard (this compound) are separated chromatographically and detected by the mass spectrometer. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.

Materials:

-

Biological sample (e.g., serum, cell lysate, RNA hydrolysate)

-

This compound (internal standard)

-

Acetonitrile (B52724), methanol, water (LC-MS grade)

-

Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase)

-

Protein precipitation agents (e.g., prechilled methanol/acetonitrile)

-

Centrifuge, vortex mixer

-

LC-MS/MS system with a suitable column (e.g., HILIC or C18)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

To 100 µL of the sample, add a known amount of this compound internal standard solution.

-

For protein-containing samples, add 3 volumes of prechilled methanol/acetonitrile (2:1, v/v) to precipitate proteins.

-

Vortex the mixture for 1 minute and incubate at -20°C for 2 hours.

-

Centrifuge at high speed (e.g., 13,000 rpm) at 4°C for 15 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under vacuum.

-

Reconstitute the dried sample in a suitable solvent (e.g., 80 µL of acetonitrile/water, 9:1, v/v) for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of the polar nucleosides. A typical mobile phase system consists of (A) water with 10 mM ammonium acetate and 0.2% acetic acid and (B) acetonitrile with 2 mM ammonium acetate and 0.2% acetic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

-

MRM Transitions:

-

2'-O-Methyladenosine: m/z 282.1 → 136.1

-

This compound: m/z 285.1 → 136.1

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Determine the concentration of the analyte in the sample using a calibration curve prepared with known concentrations of 2'-O-Methyladenosine and a fixed concentration of the internal standard.

-

Caption: Workflow for quantitative analysis using this compound.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides structural information about the molecule by analyzing the chemical environment of the hydrogen atoms. For this compound, the absence of signals from the 2'-O-methyl group and the presence of other characteristic proton signals confirm its identity.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire a ¹H NMR spectrum using standard parameters. Typical parameters for a 400 MHz spectrometer include:

-

Pulse program: zg30

-

Number of scans: 16-64

-

Acquisition time: ~2-4 seconds

-

Relaxation delay: 1-2 seconds

-

-

-

Data Processing and Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak.

-

Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the structure. The spectrum should show the absence of a singlet around 3.4 ppm, which corresponds to the 2'-O-methyl protons in the non-deuterated analog.

-

Expected ¹H NMR Chemical Shifts (in D₂O, approximate):

-

H-8: ~8.2 ppm (singlet)

-

H-2: ~8.1 ppm (singlet)

-

H-1': ~6.0 ppm (doublet)

-

H-2', H-3', H-4', H-5': ~4.0 - 4.6 ppm (multiplets)

Biological Significance and Signaling Pathway

2'-O-methylation of adenosine is a common post-transcriptional modification of RNA that plays a crucial role in various biological processes. This modification can affect RNA stability, translation, and interactions with proteins.

One important enzyme responsible for the 2'-O-methylation of adenosine in certain contexts is the RNA methyltransferase FTSJ3 . FTSJ3 has been implicated in cancer progression and viral immune evasion. For instance, in hepatocellular carcinoma, FTSJ3-mediated 2'-O-methylation of double-stranded RNA (dsRNA) can suppress the innate immune response.

Signaling Pathway: FTSJ3-mediated Immune Evasion in Cancer

In some cancer cells, endogenous dsRNA can be recognized by cytosolic sensors like RIG-I and MDA5, leading to the activation of the type I interferon (IFN) signaling pathway. This pathway promotes an anti-tumor immune response. FTSJ3 can methylate these dsRNAs at the 2'-O position of adenosine. This modification can prevent the recognition of dsRNA by RIG-I/MDA5, thereby suppressing the downstream IFN signaling and allowing the cancer cells to evade the immune system.

Caption: FTSJ3-mediated 2'-O-methylation of dsRNA inhibits innate immune signaling.

Conclusion

This compound is a valuable tool for researchers in the fields of epitranscriptomics, drug development, and clinical diagnostics. Its primary application as an internal standard enables the precise and accurate quantification of its non-deuterated counterpart, 2'-O-Methyladenosine, a biologically significant modified nucleoside. The experimental protocols and biological context provided in this guide offer a solid foundation for the effective utilization of this compound in research settings.

The Discovery and Significance of 2'-O-Methylated Nucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of 2'-O-methylation, a prevalent and highly conserved post-transcriptional modification of RNA, has opened new avenues in understanding the regulation of gene expression and its implications in health and disease. This technical guide provides an in-depth exploration of the initial discovery of 2'-O-methylated nucleosides, detailed experimental protocols for their detection and quantification, and a review of their critical roles in cellular signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts for researchers, scientists, and professionals in drug development.

Historical Perspective: The Dawn of RNA Methylation

The journey into the world of 2'-O-methylated nucleosides began in the early 1960s. Pioneering work by Canadian biochemist B. G. Lane and his colleagues on the analysis of alkali-stable dinucleotide sequences in wheat germ ribosomal RNA (rRNA) led to the first identification of this modification.[1] Their meticulous studies revealed the presence of a methyl group on the 2'-hydroxyl position of the ribose sugar, a finding that marked a significant milestone in the field of nucleic acid biochemistry. Early methods for detection were based on the general analysis of nucleotide composition, such as total RNA hydrolysis with perchloric acid and subsequent measurement of released methanol.[1]

The Pervasiveness and Functional Importance of 2'-O-Methylation

2'-O-methylation is one of the most common RNA modifications, found in a wide variety of RNA molecules across all domains of life, including transfer RNAs (tRNAs), ribosomal RNAs (rRNAs), small nuclear RNAs (snRNAs), and messenger RNAs (mRNAs).[1][2][3] This modification plays a crucial role in:

-

RNA Stability: The addition of a methyl group to the 2'-hydroxyl of the ribose moiety enhances the stability of RNA molecules by protecting them from nuclease degradation.[2]

-

RNA Structure: 2'-O-methylation influences the conformation of the ribose sugar, which in turn affects the local and global structure of the RNA molecule.[1][4]

-

Molecular Interactions: This modification can modulate the interactions of RNA with proteins and other nucleic acids.

-

Immune Evasion: In both host and viral RNAs, 2'-O-methylation at the 5' cap can prevent recognition by innate immune sensors, thereby evading an immune response.

Quantitative Analysis of 2'-O-Methylation

The development of high-throughput sequencing techniques has enabled the quantitative mapping of 2'-O-methylation sites across the transcriptome. The following table summarizes the methylation levels of known 2'-O-methylated nucleotides in human rRNA from HeLa cells, as determined by RiboMethSeq.

| Ribosomal RNA | Nucleotide Position | Modification | Methylation Level (Mean MethScore ± SD) |

| 18S | A38 | Am | 0.95 ± 0.02 |

| 18S | U125 | Um | 0.98 ± 0.01 |

| 18S | C414 | Cm | 0.99 ± 0.01 |

| 18S | G562 | Gm | 0.97 ± 0.02 |

| 18S | A647 | Am | 0.96 ± 0.03 |

| 28S | U13 | Um | 0.99 ± 0.01 |

| 28S | G139 | Gm | 0.98 ± 0.01 |

| 28S | C456 | Cm | 0.99 ± 0.01 |

| 28S | A1319 | Am | 0.97 ± 0.02 |

| 28S | U2143 | Um | 0.98 ± 0.01 |

Data adapted from studies on HeLa cell rRNA.

Experimental Protocols for Detection and Analysis

A variety of techniques have been developed to detect and quantify 2'-O-methylation. Below are detailed methodologies for three key experimental approaches.

Reverse Transcription at Low dNTPs followed by qPCR (RTL-P)

This method leverages the observation that reverse transcriptase is often stalled or paused at a 2'-O-methylated nucleotide when the concentration of deoxynucleoside triphosphates (dNTPs) is low.

Protocol:

-

RNA Preparation: Isolate total RNA and treat with DNase I to remove any contaminating DNA.

-

Reverse Transcription (RT):

-

Set up two parallel RT reactions for each RNA sample.

-

Low dNTP reaction: Use a low concentration of dNTPs (e.g., 2 µM of each).

-

High dNTP reaction: Use a standard, high concentration of dNTPs (e.g., 200 µM of each).

-

Use a gene-specific primer that anneals downstream of the putative 2'-O-methylation site.

-

Perform reverse transcription using a suitable reverse transcriptase (e.g., M-MLV).

-

-

Quantitative PCR (qPCR):

-

Use the cDNA from both the low and high dNTP reactions as templates for qPCR.

-

Design qPCR primers that amplify a region spanning the putative 2'-O-methylation site.

-

Perform qPCR and determine the cycle threshold (Ct) values.

-

-

Data Analysis:

-

Calculate the ΔCt between the low and high dNTP reactions (ΔCt = Ct_low - Ct_high).

-

A significant increase in the Ct value in the low dNTP reaction compared to the high dNTP reaction indicates the presence of a 2'-O-methylated nucleotide, as the reverse transcriptase was stalled, leading to less full-length cDNA.

-

RiboMethSeq

RiboMethSeq is a high-throughput sequencing method that relies on the principle that 2'-O-methylated sites are resistant to alkaline hydrolysis.

Protocol:

-

RNA Fragmentation: Subject total RNA to alkaline hydrolysis (e.g., using sodium bicarbonate buffer at 95°C). This will randomly fragment the RNA, with cleavage being less likely at 2'-O-methylated sites.

-

Library Preparation:

-

Perform end-repair on the RNA fragments to generate 5'-phosphate and 3'-hydroxyl ends.

-

Ligate 3' and 5' adapters to the RNA fragments.

-

Reverse transcribe the ligated fragments into cDNA.

-

Amplify the cDNA via PCR to generate a sequencing library.

-

-

High-Throughput Sequencing: Sequence the prepared library on an Illumina platform.

-

Data Analysis:

-

Align the sequencing reads to a reference genome or transcriptome.

-

Analyze the distribution of the 5' and 3' ends of the reads.

-

A depletion of read ends at a specific nucleotide position relative to its neighbors indicates the presence of a 2'-O-methylation, as this site was resistant to cleavage.

-

Two-Dimensional Thin-Layer Chromatography (2D-TLC)

2D-TLC is a classic biochemical method for separating and identifying modified nucleotides.

Protocol:

-

RNA Digestion: Completely digest the RNA sample to mononucleotides using a mixture of nucleases (e.g., Nuclease P1 and bacterial alkaline phosphatase).

-

Radiolabeling (Optional but recommended for sensitivity): The 5'-hydroxyls of the resulting mononucleotides can be radiolabeled using T4 polynucleotide kinase and [γ-³²P]ATP.

-

First Dimension Chromatography: Spot the labeled nucleotide mixture onto a cellulose (B213188) TLC plate. Develop the chromatogram in the first dimension using a specific solvent system (e.g., isobutyric acid:ammonia:water).

-

Second Dimension Chromatography: After the first dimension run, rotate the plate 90 degrees and develop it in a second, different solvent system (e.g., ammonium (B1175870) sulfate-based solvent).

-

Visualization and Identification:

-

Expose the TLC plate to a phosphor screen or X-ray film to visualize the separated, radiolabeled nucleotides.

-

Identify the modified nucleotides by comparing their positions to a standard map of known modified nucleotides run under the same conditions.

-

Signaling Pathways Involving 2'-O-Methylation

2'-O-methylation plays a significant role in various cellular signaling pathways, particularly in innate immunity and cancer.

Evasion of Innate Immune Recognition by RIG-I

The innate immune system relies on pattern recognition receptors (PRRs) like Retinoic acid-Inducible Gene I (RIG-I) to detect viral RNA. 2'-O-methylation of the 5' cap of RNA serves as a "self" signal, preventing the activation of an antiviral response.

Fibrillarin and Cancer-Related Signaling Pathways

Fibrillarin (FBL) is the primary enzyme responsible for snoRNA-guided 2'-O-methylation of rRNA. Dysregulation of Fibrillarin has been implicated in several cancers, in part through its influence on key signaling pathways such as MAPK/ERK and PI3K/AKT.[5]

Conclusion and Future Directions

The discovery of 2'-O-methylated nucleosides has fundamentally changed our understanding of RNA biology. From its initial identification as a subtle chemical modification, it is now recognized as a critical regulator of a multitude of cellular processes. The experimental techniques outlined in this guide provide a robust toolkit for researchers to further investigate the epitranscriptome. Future research will likely focus on elucidating the complete repertoire of 2'-O-methylated sites in different cell types and disease states, understanding the dynamic regulation of this modification, and exploring its potential as a therapeutic target in diseases such as cancer and viral infections. The continued development of sensitive and quantitative methods will be paramount to advancing our knowledge in this exciting and rapidly evolving field.

References

The Unseen Regulator: A Technical Guide to the Biological Significance of 2'-O-Methylation of RNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety of a nucleotide, is one of the most prevalent and highly conserved post-transcriptional modifications found in a wide array of RNA species.[1] Far from being a mere static decoration, this subtle alteration exerts profound effects on RNA structure, stability, and function, thereby playing a pivotal role in the regulation of gene expression and cellular homeostasis. Its dysregulation has been increasingly implicated in a spectrum of human diseases, including cancer, neurological disorders, and autoimmune diseases, making it a compelling area of investigation for therapeutic development.[2][3] This technical guide provides an in-depth exploration of the biological significance of 2'-O-methylation, detailing its molecular mechanisms, its impact on various classes of RNA, its role in health and disease, and the experimental methodologies used for its detection and quantification.

Introduction to 2'-O-Methylation

2'-O-methylation is a chemical modification that can occur on any of the four ribonucleotides (A, U, G, C) and is found in virtually all types of RNA, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and small nucleolar RNA (snoRNA).[3][4] The addition of a methyl group to the 2'-hydroxyl of the ribose sugar introduces significant changes to the nucleotide's properties. It enhances the hydrophobicity of the RNA, protects it from nuclease-mediated degradation, and stabilizes helical structures.[1] These alterations, in turn, influence RNA-protein interactions and the overall functional landscape of the modified RNA molecule.

The enzymatic machinery responsible for 2'-O-methylation is primarily orchestrated by two classes of enzymes: stand-alone methyltransferases and the more prevalent snoRNA-guided ribonucleoprotein (snoRNP) complexes. In eukaryotes, the box C/D snoRNP complex, which consists of a box C/D snoRNA and a set of core proteins including the methyltransferase Fibrillarin (FBL), is responsible for the site-specific methylation of a vast number of nucleotides in rRNA and other non-coding RNAs.[5][6] The snoRNA acts as a guide, using its antisense elements to direct the enzymatic complex to the target nucleotide.

The Multifaceted Roles of 2'-O-Methylation in Different RNA Species

The functional consequences of 2'-O-methylation are diverse and depend on the type of RNA molecule in which the modification occurs.

Ribosomal RNA (rRNA)

rRNA is the most heavily 2'-O-methylated RNA species, with over 100 sites identified in human ribosomes.[3][4] These modifications are crucial for proper ribosome biogenesis, stability, and function.[3] They are often clustered in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding center, where they contribute to the fine-tuning of translation.[7] Variations in the pattern of rRNA 2'-O-methylation can lead to "specialized ribosomes" with altered translational capabilities, suggesting a novel layer of translational control.[7]

Messenger RNA (mRNA)

In mRNA, 2'-O-methylation occurs at the 5' cap (cap-1 and cap-2 structures) and at internal sites. The 5' cap methylation is essential for mRNA stability, protecting it from decapping and degradation, and for efficient translation initiation.[1] Internal 2'-O-methylation of mRNA is a more recently discovered phenomenon with emerging roles in regulating mRNA stability and translation.[8] For instance, FBL-mediated internal methylation has been shown to promote mRNA stability.[8]

Transfer RNA (tRNA) and Small Nuclear RNA (snRNA)

In tRNA, 2'-O-methylation contributes to the structural integrity of the molecule and is important for accurate decoding of codons during translation.[9] In snRNAs, which are key components of the spliceosome, 2'-O-methylation is critical for pre-mRNA splicing.[5]

Molecular Mechanisms and Signaling Pathways

SnoRNA-Guided 2'-O-Methylation

The predominant mechanism for 2'-O-methylation in eukaryotes is guided by box C/D snoRNAs. The snoRNA forms a ribonucleoprotein complex with Fibrillarin and other core proteins. The antisense element of the snoRNA base-pairs with the target RNA, positioning the nucleotide to be methylated at a precise distance from the D or D' box of the snoRNA, allowing Fibrillarin to catalyze the methylation reaction.

References

- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Guardian at the Gate: 2'-O-Methyladenosine's Critical Role in mRNA Stability

A Technical Guide for Researchers and Drug Development Professionals

The stability of messenger RNA (mRNA) is a pivotal control point in gene expression, dictating the duration and intensity of protein production. Among the myriad of post-transcriptional modifications, the 2'-O-methylation of adenosine (B11128) (Am) emerges as a critical guardian of mRNA integrity. This modification, occurring at the 5' cap and internally within the transcript, profoundly influences mRNA half-life by shielding it from enzymatic degradation. This technical guide provides an in-depth exploration of the function of 2'-O-Methyladenosine in mRNA stability, offering insights for researchers and professionals in drug development.

The Dual Role of 2'-O-Methyladenosine in mRNA Protection

2'-O-methylation of adenosine confers stability to mRNA transcripts through two distinct mechanisms depending on its location: at the 5' cap (Cap 1 structure) and at internal positions within the mRNA sequence.

Cap-Adjacent 2'-O-Methyladenosine: A Shield Against Decapping

The most well-characterized function of Am is its presence as the first transcribed nucleotide adjacent to the 7-methylguanosine (B147621) (m7G) cap, forming the "Cap 1" structure (m7GpppNmp). This modification is crucial for protecting mRNA from decapping enzymes, which are key players in initiating mRNA decay.

The primary defense mechanism afforded by the Cap 1 structure is the inhibition of decapping enzymes like DCP2 and DXO[1][2][3][4][5]. These enzymes are responsible for removing the 5' cap, rendering the mRNA susceptible to degradation by 5'-3' exoribonucleases. The 2'-O-methyl group on the ribose of the first nucleotide acts as a steric hindrance, significantly reducing the binding affinity and catalytic activity of these decapping enzymes[2][3][4][5][6].

Furthermore, the N6-methylated form of cap-adjacent Am, N6,2'-O-dimethyladenosine (m6Am), provides even greater resistance to DCP2-mediated decapping, leading to markedly more stable transcripts[1]. The methylation status of this position is dynamically regulated by the demethylase FTO, which can remove the N6-methyl group, thereby modulating mRNA stability[1][7][8][9].

Internal 2'-O-Methyladenosine: Enhancing Transcript Longevity

Beyond the 5' cap, 2'-O-methylation of adenosine can also occur at internal sites within the mRNA. This internal modification, primarily mediated by the methyltransferase Fibrillarin (FBL), has been shown to positively correlate with increased mRNA stability and expression levels[10][11][12]. The proposed mechanism involves the recruitment of specific binding proteins that protect the mRNA from endonucleolytic cleavage or degradation. Additionally, FBL-mediated 2'-O-methylation has been linked to widespread 3' UTR shortening, a process known to globally enhance RNA stability[10][11][12].

Another methyltransferase, FTSJ3, has been identified to install internal 2'-O-methylations on viral RNA, such as that of HIV, to help it evade the host's innate immune system[13][14][15]. This highlights a broader role for internal Am in modulating RNA fate and interaction with cellular machinery.

The Enzymatic Machinery: Writers and Erasers of 2'-O-Methyladenosine

The levels of 2'-O-methylation are dynamically regulated by a set of "writer" and "eraser" enzymes.

-

Writers (Methyltransferases):

-

CMTR1 (Cap-Methyltransferase 1): Responsible for adding the methyl group to the 2'-hydroxyl of the first transcribed nucleotide, creating the Cap 1 structure.

-

Fibrillarin (FBL): A key enzyme that, in complex with snoRNAs, mediates 2'-O-methylation at internal sites of mRNA[10][11][12].

-

FTSJ3: A 2'-O-methyltransferase that can be recruited to viral RNA to install internal 2'-O-methylations[13][14][15][16].

-

-

Erasers (Demethylases):

Quantitative Insights into Am-Mediated mRNA Stability

Several studies have provided quantitative data on the impact of 2'-O-methylation on mRNA stability and its resistance to decapping.

| Modification | Enzyme | Effect on mRNA Half-life | Fold Change in Stability (Approx.) | Reference |

| Cap 1 (Am) | DXO | Increased resistance to decapping and degradation | 30-fold lower binding affinity of DXO for Cap 1 RNA compared to Cap 0 RNA | [4] |

| m6Am | DCP2 | Increased resistance to decapping | Markedly more stable than other transcripts | [1] |

| Internal Am | FBL | Increased mRNA stability and expression | Positive correlation observed | [10][11][12] |

| In Vitro Decapping Assay | ||

| Substrate | Decapping Enzyme | Observation |

| Cap 0 RNA (m7GpppN) | DXO | Efficiently decapped |

| Cap 1 RNA (m7GpppNm) | DXO | Resistant to decapping |

| A-initiated RNA | DCP2 | Decapped |

| Am-initiated RNA | DCP2 | No significant effect on DCP2 activity compared to A |

| m6Am-initiated RNA | DCP2 | Resistant to decapping |

Signaling Pathways and Logical Relationships

The interplay between 2'-O-methylation and mRNA stability involves a coordinated series of molecular events. The following diagrams illustrate these relationships.

Figure 1: Cap-adjacent methylation pathway and its impact on mRNA stability.

References

- 1. Reversible methylation of m6Am in the 5′ cap controls mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO | PLOS One [journals.plos.org]

- 7. RNA demethylase FTO uses conserved aromatic residues to recognize the mRNA 5′ cap and promote efficient m6Am demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential m6A, m6Am, and m1A Demethylation Mediated by FTO in Cell Nucleus and Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 12. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FTSJ3 is an RNA 2'-O-methyltransferase recruited by HIV to avoid innate immune sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. uniprot.org [uniprot.org]

- 16. FTSJ3 - Wikipedia [en.wikipedia.org]

The Natural Occurrence of 2'-O-Methyladenosine in Urine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Methyladenosine (Am) is a naturally occurring modified nucleoside, a component of RNA molecules where a methyl group is attached to the 2' hydroxyl group of the adenosine (B11128) ribose moiety.[1][2] As a result of normal cellular processes, including RNA degradation and turnover, these modified nucleosides are released and subsequently excreted in urine.[1] Consequently, the quantification of urinary 2'-O-Methyladenosine has garnered significant interest as a potential non-invasive biomarker for various physiological and pathological states, including cancer.[1][3][4] This technical guide provides an in-depth overview of the natural occurrence of 2'-O-Methyladenosine in urine, detailing quantitative data, analytical methodologies, and the relevant biological pathways.

Quantitative Data of 2'-O-Methyladenosine in Human Urine

The concentration of 2'-O-Methyladenosine in urine is typically low and requires sensitive analytical techniques for accurate quantification. The levels are often normalized to urinary creatinine (B1669602) to account for variations in urine dilution.[1] Below is a summary of reported quantitative data for 2'-O-Methyladenosine in human urine from healthy individuals and patients with specific health conditions.

| Population | Condition | Mean/Range of 2'-O-Methyladenosine (nmol/mmol creatinine) | Reference |

| Healthy Controls | - | 0.32–7.07 | [1] |

| Gastric Cancer Patients | Gastric Cancer | Significantly lower than healthy controls | [1][3] |

| Colorectal Cancer Patients | Colorectal Cancer | Significantly lower than healthy controls | [1][3] |

| Breast Cancer Patients | Early-Stage | Decreased compared to healthy controls | [4] |

| Breast Cancer Patients | Locally Advanced | Elevated compared to early-stage patients | [4] |

| Adenosine Deaminase (ADA) Deficient Patients | ADA Deficiency | Detectable levels (2.1 +/- 1.1) vs. normal (< 0.1) | [5] |

Metabolic Pathway of 2'-O-Methyladenosine Excretion

The presence of 2'-O-Methyladenosine in urine is a direct consequence of the catabolism of RNA molecules, such as messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). During their lifecycle, these RNA molecules undergo modification by specific enzymes. The 2'-O-methylation of adenosine is a post-transcriptional modification. When these RNA molecules are degraded, the resulting modified nucleosides, including 2'-O-Methyladenosine, are not readily metabolized further and are subsequently excreted in the urine.

Experimental Protocols for Quantification

The accurate quantification of 2'-O-Methyladenosine in urine necessitates a robust and sensitive analytical method. The most commonly employed technique is Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS).[1][4][5]

Urine Sample Collection and Pre-treatment

Proper sample handling is crucial to ensure the integrity of the analyte.

-

Collection: Morning urine samples are often collected.[1] For long-term studies, 24-hour urine collection can be considered.

-

Storage: Samples should be stored at -80°C until analysis to prevent degradation.[6][7]

-

Pre-treatment:

-

Thaw the frozen urine samples at room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

The supernatant is used for subsequent extraction.

-

Sample Preparation: Extraction of 2'-O-Methyladenosine

Due to the complex matrix of urine and the low concentration of 2'-O-Methyladenosine, an extraction and enrichment step is essential.

-

Magnetic Dispersive Solid-Phase Extraction (MDSPE):

-

Prepare a Fe3O4/graphene-based magnetic adsorbent.

-

Add a specific amount of the adsorbent to the urine sample.

-

Vortex or shake for a defined period to allow for the adsorption of nucleosides.

-

Use a magnet to separate the adsorbent from the supernatant.

-

Wash the adsorbent to remove interfering substances.

-

Elute the retained nucleosides, including 2'-O-Methyladenosine, using an appropriate elution solvent (e.g., a mixture of organic solvent and acid).[1]

-

-

Liquid-Liquid Extraction (LLE):

-

Add an organic solvent (e.g., a mixture of isopropanol (B130326) and chloroform) to the urine sample.

-

Vortex vigorously to ensure thorough mixing.

-

Centrifuge to separate the aqueous and organic layers.

-

Collect the organic layer containing the nucleosides.

-

Evaporate the solvent to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[4]

-

HILIC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.[8][9][10]

-

Chromatographic Separation:

-

Column: A HILIC column (e.g., Waters BEH HILIC or BEH Amide).[4][9]

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid, ammonium (B1175870) formate, and malic acid) and an organic phase (e.g., acetonitrile (B52724) with similar additives).[4] The addition of malic acid has been shown to improve the separation and enhance the MS detection sensitivity.[1][3]

-

Flow Rate and Temperature: Typically in the range of 0.3-0.4 mL/min with the column temperature maintained around 40°C.[4][8]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[9][10]

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[8][11][12] The MRM transition for 2'-O-Methyladenosine is typically m/z 282.1 → 136.1.[9][10]

-

Internal Standard: A stable isotope-labeled internal standard (e.g., [D3]-2'-O-Methyladenosine) is crucial for accurate quantification by correcting for matrix effects and variations in extraction recovery and instrument response.

-

Conclusion

The quantification of urinary 2'-O-Methyladenosine is a promising area of research for the development of non-invasive biomarkers. The established analytical methodologies, primarily centered around HILIC-MS/MS, provide the necessary sensitivity and selectivity for accurate measurement. The observed alterations in urinary 2'-O-Methyladenosine levels in certain disease states, such as cancer, underscore its potential clinical utility. Further research is warranted to fully elucidate the biological mechanisms underlying these changes and to validate its role as a diagnostic or prognostic biomarker in larger clinical cohorts. This guide provides a foundational understanding for researchers and professionals entering this exciting field.

References

- 1. HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 2'-O-Methyladenosine (HMDB0004326) [hmdb.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A protocol for urine collection and storage prior to DNA methylation analysis | PLOS One [journals.plos.org]

- 7. A protocol for urine collection and storage prior to DNA methylation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]

- 11. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-O-Methyladenosine: A Key Biomarker for Adenosine Deaminase Deficiency

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Adenosine (B11128) deaminase (ADA) deficiency is a severe inherited disorder of purine (B94841) metabolism that leads to severe combined immunodeficiency (SCID). The absence of ADA results in the accumulation of toxic metabolites, primarily adenosine and 2'-deoxyadenosine (B1664071), which are detrimental to lymphocyte development and function. While these are established diagnostic markers, there is growing interest in the utility of other metabolites that are affected by this profound metabolic disruption. This technical guide focuses on 2'-O-Methyladenosine, a modified nucleoside that has emerged as a significant biomarker for ADA deficiency. We will delve into the metabolic basis for its elevation, present quantitative data, provide detailed experimental protocols for its detection, and illustrate the relevant biochemical pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the diagnosis, monitoring, and therapeutic development for ADA-SCID.

Introduction to Adenosine Deaminase Deficiency

Adenosine deaminase (ADA) is a crucial enzyme in the purine salvage pathway, responsible for the irreversible deamination of adenosine and 2'-deoxyadenosine to inosine (B1671953) and 2'-deoxyinosine, respectively.[1][2] A deficiency in ADA, caused by mutations in the ADA gene, leads to the systemic accumulation of its substrates.[3] This buildup is particularly toxic to lymphocytes, leading to impaired T, B, and NK cell development and function, the hallmark of Severe Combined Immunodeficiency (SCID).[1] Patients with ADA-SCID are highly susceptible to life-threatening infections from early infancy.[4] Beyond immunodeficiency, ADA deficiency can also manifest in non-immunological symptoms, including skeletal abnormalities, and neurological issues.[5]

The diagnosis of ADA-SCID relies on measuring ADA enzyme activity and the levels of toxic metabolites.[1] The primary diagnostic markers are elevated levels of adenosine and 2'-deoxyadenosine in plasma and dried blood spots, and a significant increase of deoxyadenosine (B7792050) triphosphate (dATP) in erythrocytes.[1] In addition to these primary metabolites, studies have revealed alterations in the excretion of various modified nucleosides in ADA-deficient patients, pointing towards a broader metabolic dysregulation.

2'-O-Methyladenosine: A Novel Biomarker

2'-O-Methyladenosine is a modified nucleoside, a component of RNA molecules where a methyl group is attached to the 2'-hydroxyl group of the ribose sugar of adenosine. It is one of over 100 known post-transcriptional modifications of RNA that play roles in RNA stability, structure, and function.[6][7] Research has shown that children with ADA deficiency excrete significantly increased amounts of 2'-O-Methyladenosine in their urine compared to healthy individuals.

Quantitative Data

The urinary excretion of 2'-O-Methyladenosine has been quantified in untreated ADA-deficient patients, demonstrating its potential as a highly specific biomarker. The table below summarizes the key quantitative findings from a seminal study in this area.

| Analyte | ADA-Deficient Patients (nmol/mg creatinine) | Normal Controls (nmol/mg creatinine) |

| 2'-O-Methyladenosine | 2.1 +/- 1.1 | < 0.1 |

| 2'-Deoxyadenosine | 582 +/- 363 | < 0.1 |

| Adenosine | 29.4 +/- 5.7 | 4.12 +/- 1.0 |

Table 1: Urinary Excretion of Adenine Nucleosides in ADA Deficiency. Data from Hirschhorn R, et al. Pediatr Res. 1982 May;16(5):362-9.

As the data indicates, 2'-O-Methyladenosine is virtually undetectable in the urine of healthy controls, whereas it is consistently present in significant amounts in ADA-deficient patients. This stark difference underscores its high specificity as a biomarker for this condition.

Metabolic Origin of Elevated 2'-O-Methyladenosine

The precise metabolic pathway leading to the increased excretion of 2'-O-Methyladenosine in ADA deficiency is an area of ongoing investigation. However, the current understanding points to a combination of factors related to the overall disruption of purine metabolism and methylation processes.

The primary source of urinary modified nucleosides is the turnover of cellular RNA. 2'-O-methylation is a common modification in various RNA species, including messenger RNA (mRNA) caps, ribosomal RNA (rRNA), and transfer RNA (tRNA). The methylation reaction is catalyzed by specific methyltransferases that utilize S-adenosylmethionine (SAM) as the methyl group donor.[8][9]

In ADA deficiency, the accumulation of adenosine and 2'-deoxyadenosine has profound effects on cellular metabolism. One key consequence is the inhibition of S-adenosylhomocysteine (SAH) hydrolase by 2'-deoxyadenosine.[1] SAH is a product of all SAM-dependent methylation reactions, and its hydrolysis is essential to prevent feedback inhibition of methyltransferases. The accumulation of SAH in ADA deficiency leads to a general disruption of cellular methylation processes.

While this inhibition might initially suggest a decrease in the production of methylated nucleosides, the metabolic reality is likely more complex. The profound lymphotoxicity and cellular stress induced by the accumulation of toxic metabolites could lead to increased RNA turnover, releasing a larger pool of modified nucleosides, including 2'-O-Methyladenosine, into the circulation for urinary excretion. Furthermore, the intricate regulation of SAM metabolism and its interplay with adenosine levels may lead to compensatory changes that ultimately result in the observed increase in urinary 2'-O-Methyladenosine.

Signaling Pathway Diagram

Experimental Protocols

The quantification of 2'-O-Methyladenosine in urine is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Sample Preparation

-

Urine Collection: Collect a mid-stream urine sample in a sterile container.

-

Normalization: To account for variations in urine dilution, creatinine (B1669602) concentration should be measured in a separate aliquot of the same sample. The final concentration of 2'-O-Methyladenosine will be expressed as nmol/mg of creatinine.

-

Sample Clean-up (Protein Precipitation):

-

Thaw frozen urine samples at room temperature.

-

Vortex the sample to ensure homogeneity.

-

To 100 µL of urine, add 300 µL of cold acetonitrile.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5.3 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.3).

-

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is suitable for separating nucleosides.

-

Mobile Phase A: 5.3 mM ammonium acetate in LC-MS grade water, pH 5.3.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes. The gradient should be optimized based on the specific column and system.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Optimization: Ion source parameters (e.g., spray voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized to achieve maximum sensitivity.

-

Experimental Workflow Diagram

Clinical Utility and Future Directions

The high specificity of elevated urinary 2'-O-Methyladenosine makes it a valuable biomarker for the diagnosis of ADA deficiency. Its inclusion in newborn screening panels, alongside adenosine and 2'-deoxyadenosine, could enhance the early and accurate identification of affected infants.

Furthermore, monitoring the levels of 2'-O-Methyladenosine following therapeutic interventions such as enzyme replacement therapy (ERT), hematopoietic stem cell transplantation (HSCT), or gene therapy could provide a sensitive measure of metabolic correction and treatment efficacy. A decrease in urinary 2'-O-Methyladenosine towards normal levels would be indicative of successful restoration of ADA function.

Future research should focus on:

-

Post-treatment Monitoring: Longitudinal studies to establish the kinetics of 2'-O-Methyladenosine normalization after different therapies.

-

Pathophysiological Role: Investigating the direct biological effects of elevated 2'-O-Methyladenosine on lymphocyte function and other organ systems to better understand its contribution to the pathophysiology of ADA deficiency.

-

Broader Applications: Exploring the utility of 2'-O-Methyladenosine as a biomarker in other conditions characterized by purine metabolism defects or significant RNA turnover.

Conclusion

2'-O-Methyladenosine has been firmly established as a highly specific and sensitive biomarker for adenosine deaminase deficiency. Its measurement in urine provides a non-invasive method to aid in the diagnosis of this severe immunodeficiency. The metabolic basis for its elevation is intrinsically linked to the profound disruption of purine and methylation pathways that characterize ADA deficiency. The detailed experimental protocols provided in this guide offer a robust framework for the accurate quantification of this important metabolite. As our understanding of the broader metabolic consequences of ADA deficiency grows, 2'-O-Methyladenosine is poised to play an increasingly important role in the diagnosis, management, and development of novel therapies for this devastating disease.

References

- 1. Adenosine deaminase deficiency: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]